molecular formula C7H9BrN2O2 B1429657 ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1328640-39-6

ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1429657
CAS No.: 1328640-39-6
M. Wt: 233.06 g/mol
InChI Key: MBLKICOIMWDSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 1-position, and an ethyl ester group at the 5-position of the pyrazole ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-1-methyl-1H-pyrazole with diethyl carbonate to form this compound. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group at the 1-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation Reactions: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution Reactions: Formation of 4-substituted pyrazole derivatives.

    Reduction Reactions: Formation of 4-bromo-1-methyl-1H-pyrazole-5-methanol.

    Oxidation Reactions: Formation of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and ester group can participate in binding interactions, while the pyrazole ring can engage in π-π stacking or hydrogen bonding with target molecules. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate: Similar structure but with the bromine atom at the 3-position.

    4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

    1-Methyl-1H-pyrazole-5-carboxylate: Lacks the bromine atom at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrazole derivatives.

Properties

IUPAC Name

ethyl 4-bromo-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4-9-10(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLKICOIMWDSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 4
ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.